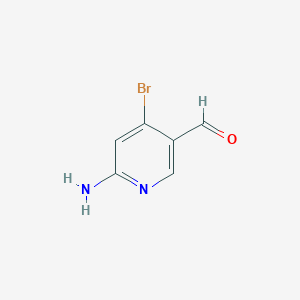
6-Amino-4-bromonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of nicotinaldehyde followed by amination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 4-bromonicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 6-Amino-4-bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as in the Ullmann amination reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as copper catalysts and ammonia are used in Ullmann-type reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted pyridine derivatives.
科学的研究の応用
6-Amino-4-bromonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural product alkaloids like fusaric acid.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: The compound is involved in the synthesis of potential pharmaceutical agents with various biological activities.
Industry: It is utilized in the development of new materials with specific organic properties and in the production of agricultural fungicides.
作用機序
The mechanism of action of 6-Amino-4-bromonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
類似化合物との比較
6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-6-bromonicotinaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
6-Amino-4-chloronicotinaldehyde:
Uniqueness: 6-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and research purposes.
生物活性
6-Amino-4-bromonicotinaldehyde (C6H5BrN2O) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the 6th position and a bromine atom at the 4th position of the pyridine ring, which contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrN2O |
| Molecular Weight | 201.02 g/mol |
| IUPAC Name | 6-amino-4-bromopyridine-3-carbaldehyde |
| InChI | InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
| InChI Key | HTRPBPQOGOGNSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN=C1N)C=O)Br |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The specific pathways involved depend on the target enzyme and the context of its application in research or therapy.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For instance, it has been evaluated for its effects on glutathione S-transferases (GSTs), which are important in detoxification processes. The compound's acylhydrazone derivatives have shown varying inhibitory effects against different GST isozymes, with IC50 values indicating significant potency .
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of bioactive molecules. It has been utilized in the development of potential pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its structural modifications have led to compounds with improved efficacy and selectivity for specific biological targets .
Case Studies
- Inhibition of Glutathione S-transferases : A study demonstrated that acylhydrazone derivatives derived from this compound exhibited potent inhibition against human GST P1-1, with IC50 values ranging from 11.81 μM to 341.7 μM across different derivatives .
- Neuropharmacological Research : In preclinical models relevant to schizophrenia, compounds derived from this compound were tested for their ability to modulate mGluR5 receptors, showing promising results in reversing cognitive deficits without inducing convulsions, highlighting their potential therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Key Characteristics | Biological Activity |
|---|---|---|
| 6-Bromonicotinaldehyde | Lacks amino group | Less reactive in substitution |
| 4-Amino-6-bromonicotinaldehyde | Different substitution pattern | Varies in reactivity |
| 6-Amino-4-chloronicotinaldehyde | Similar structure but with chlorine | Unique reactivity profile |
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
6-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
InChIキー |
HTRPBPQOGOGNSC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1N)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















